1-ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride
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Overview
Description
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl. It belongs to the class of pyrazolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of ethyl hydrazine with a suitable pyridine derivative, followed by cyclization and subsequent hydrochloride salt formation . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, proliferation, and apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride can be compared with other pyrazolopyridine derivatives, such as:
- 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ylmethanol dihydrochloride
- Ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate
- 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents and the resulting biological activities .
Properties
IUPAC Name |
1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-2-11-8-3-4-9-5-7(8)6-10-11;/h6,9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQHTIYCCWMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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